GSK2556286
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Overview
Description
GSK-2556286 is a novel antitubercular drug candidate developed by GlaxoSmithKline. It has shown promising results in preclinical studies for the treatment of tuberculosis, particularly in shortening the duration of tuberculosis treatment. This compound is effective against both multidrug-resistant and drug-sensitive strains of Mycobacterium tuberculosis .
Preparation Methods
The preparation of GSK-2556286 involves a high-throughput compound screening campaign of Mycobacterium tuberculosis infected macrophages. The synthetic routes and reaction conditions for this compound are not fully detailed in the available literature. it is known that GSK-2556286 is an orally active inhibitor of Mycobacterium tuberculosis and has been shown to inhibit growth within human macrophages with an IC50 value of 0.07 µM .
Chemical Reactions Analysis
GSK-2556286 undergoes various chemical reactions, including inhibition of cholesterol catabolism in Mycobacterium tuberculosis. The compound selectively kills intracellular Mycobacterium tuberculosis and penetrates into necrotic lesions, reducing inflammation. The major products formed from these reactions are not explicitly detailed in the available literature .
Scientific Research Applications
GSK-2556286 has several scientific research applications, particularly in the field of tuberculosis treatment. It has shown efficacy in different mouse models of tuberculosis and has an adequate safety profile in preclinical species. The compound is effective against both multidrug-resistant and drug-sensitive strains of Mycobacterium tuberculosis, making it a valuable candidate for tuberculosis treatment.
Mechanism of Action
The mechanism of action of GSK-2556286 involves the inhibition of cholesterol catabolism in Mycobacterium tuberculosis. The compound selectively kills intracellular Mycobacterium tuberculosis and penetrates into necrotic lesions, reducing inflammation. The molecular targets and pathways involved in this process are related to the inhibition of cholesterol catabolism, although the exact details are not fully defined .
Comparison with Similar Compounds
GSK-2556286 is unique in its mechanism of action compared to other antitubercular drugs. It does not exhibit cross-resistance with known antitubercular drugs, making it a valuable addition to the existing arsenal of tuberculosis treatments. Similar compounds include mCLB073, which also targets Mycobacterium tuberculosis but through different mechanisms. GSK-2556286’s ability to selectively kill intracellular Mycobacterium tuberculosis and penetrate necrotic lesions sets it apart from other compounds .
Properties
CAS No. |
1210456-20-4 |
---|---|
Molecular Formula |
C18H23N3O3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-[[4-(2,3-dimethylphenoxy)piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
AZOFJHATIPDIER-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C |
Origin of Product |
United States |
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